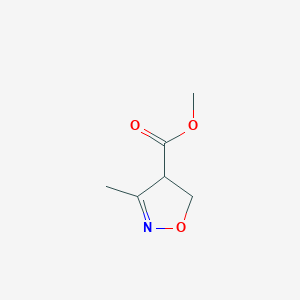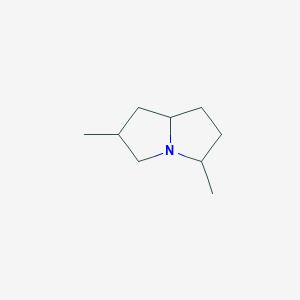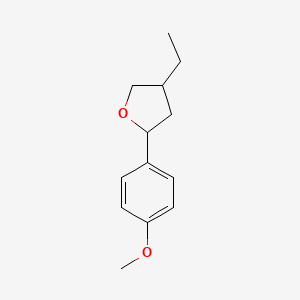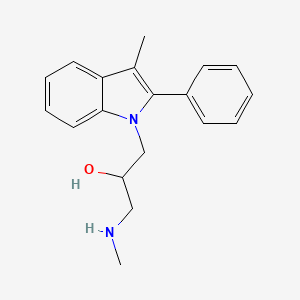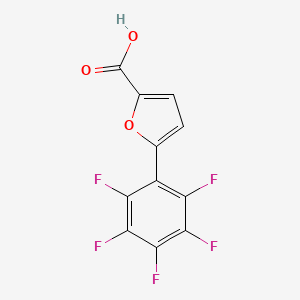
5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid is a fluorinated aromatic compound that features a furan ring attached to a pentafluorophenyl group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with furan derivatives under specific conditions. One common method includes the use of a base-catalyzed aldol condensation followed by oxidation to form the desired furoic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the furan ring to a dihydrofuran derivative.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted pentafluorophenyl derivatives.
Aplicaciones Científicas De Investigación
5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological processes. The furan ring can also participate in electron transfer reactions, contributing to the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorobenzoic acid
Uniqueness
5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid is unique due to the presence of both a highly fluorinated aromatic ring and a furan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C11H3F5O3 |
|---|---|
Peso molecular |
278.13 g/mol |
Nombre IUPAC |
5-(2,3,4,5,6-pentafluorophenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H3F5O3/c12-6-5(3-1-2-4(19-3)11(17)18)7(13)9(15)10(16)8(6)14/h1-2H,(H,17,18) |
Clave InChI |
NNRULCUFPWJUIU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)C(=O)O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


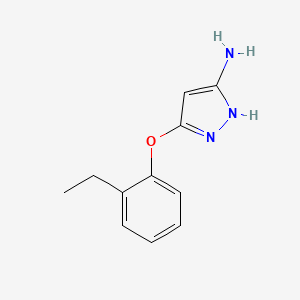
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel-](/img/structure/B15206621.png)
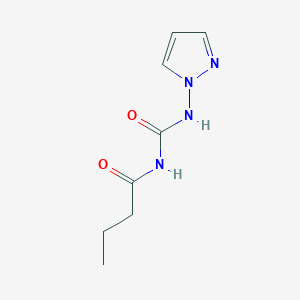
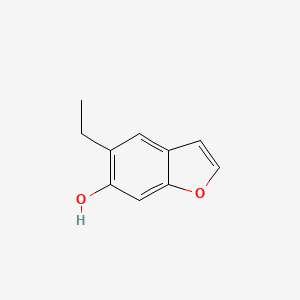
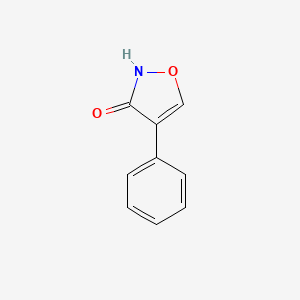
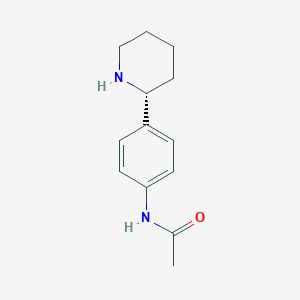
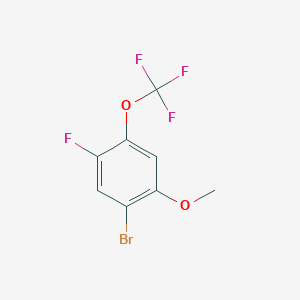
![1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15206659.png)
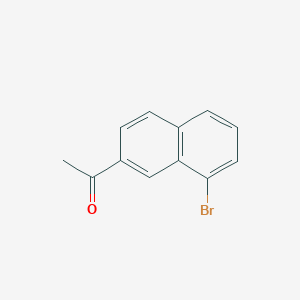
![1-(Dibenzo[b,d]furan-3-yl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one](/img/structure/B15206668.png)
